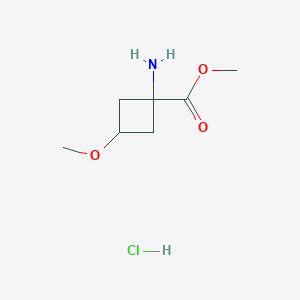
5-Bromo-2-methylhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methylhex-1-ene: is an organic compound with the molecular formula C7H13Br It is a halogenated alkene, characterized by the presence of a bromine atom attached to the fifth carbon of a hexene chain, with a methyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Radical Bromination: One common method for preparing 5-Bromo-2-methylhex-1-ene involves the radical bromination of 2-methylhex-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Electrophilic Addition: Another method involves the electrophilic addition of hydrogen bromide (HBr) to 2-methylhex-1-yne, followed by dehydrohalogenation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar methods as described above, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methylhex-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: This compound can also undergo elimination reactions, such as dehydrohalogenation, to form alkenes.
Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions with halogens (e.g., Br2) to form dihalogenated products.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for radical bromination.
Hydrogen bromide (HBr): Used for electrophilic addition.
Potassium tert-butoxide: Used for elimination reactions.
Major Products:
Substitution: Formation of alcohols, ethers, or other substituted alkenes.
Elimination: Formation of dienes.
Addition: Formation of dihalogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-methylhex-1-ene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methylhex-1-ene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. For example, in radical bromination, the bromine radical abstracts a hydrogen atom from the substrate, forming a carbon radical that subsequently reacts with another bromine molecule to form the final product .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-methylhex-1-ene: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-2-methylhexane: A saturated analogue with no double bond.
5-Bromo-2-methylpent-1-ene: A shorter chain analogue.
Uniqueness: 5-Bromo-2-methylhex-1-ene is unique due to the presence of both a bromine atom and a double bond in its structure, which imparts distinct reactivity patterns compared to its analogues. The combination of these functional groups allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.
Eigenschaften
IUPAC Name |
5-bromo-2-methylhex-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6(2)4-5-7(3)8/h7H,1,4-5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNJDFBOSGOGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2746194.png)
![2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2746196.png)
![N-(3-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2746198.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde](/img/structure/B2746202.png)
![1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2746203.png)


![1-(2H-1,3-benzodioxol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one](/img/structure/B2746210.png)
![3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide](/img/structure/B2746211.png)
![methyl 4-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2746213.png)
![N-benzyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2746214.png)
